molecular formula C9H11NO B1599919 4-Amino-3,5-dimethylbenzaldehyde CAS No. 56066-83-2

4-Amino-3,5-dimethylbenzaldehyde

Cat. No. B1599919
CAS RN: 56066-83-2
M. Wt: 149.19 g/mol
InChI Key: MGNOINHCQPDTPO-UHFFFAOYSA-N
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Description

4-Amino-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H11NO . It belongs to the class of aldehydes and has one amino and one aldehyde functional groups.


Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, an amino group, and an aldehyde group . The InChI string representation of the molecule is InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3 .


Chemical Reactions Analysis

4-Amino-3,5-dimethylbenzaldehyde can react with primary 3,5-dimethyl-1,2,4-triazole 4-amine to form stable hemiaminals . The effects of temperature, solvent, structure, and concentration of the reagents on the product yields and stability are considered .


Physical And Chemical Properties Analysis

4-Amino-3,5-dimethylbenzaldehyde has a molecular weight of 149.19 g/mol . It has a density of 1.1 g/cm3 and a boiling point of 274°C. The compound is soluble in water, ethanol, and methanol. It is stable under normal temperatures and pressures.

Scientific Research Applications

Application in Benzylic Oxidations and Reductions

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of benzylic oxidations and reductions .

Summary of the Application

4-Amino-3,5-dimethylbenzaldehyde can undergo benzylic oxidations and reductions. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Methods of Application or Experimental Procedures

Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

Results or Outcomes

The reduction process converts the electron-withdrawing functions into electron-donating amino and alkyl groups .

Application in Chemical Synthesis

Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

4-Amino-3,5-dimethylbenzaldehyde is used in chemical synthesis. It is used as a building block in the synthesis of more complex molecules .

Methods of Application or Experimental Procedures

The compound is used as a starting material in various chemical reactions to produce more complex molecules .

Results or Outcomes

The compound is used to produce a variety of complex molecules in chemical synthesis .

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-amino-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNOINHCQPDTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434432
Record name 4-amino-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dimethylbenzaldehyde

CAS RN

56066-83-2
Record name 4-amino-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 14.6 g. of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol in 50 ml. of absolute dimethylsulfoxide was treated with 1.17 g. of sodium amide, stirred for 2 hours at room temperature, diluted with 500 ml. of water and extracted with two 500 ml. portions of ethyl acetate. The ethyl acetate extract was washed with two 200 ml. portions of water and evaporated under vacuum. After recrystallization of the residue from cyclohexane, there was obtained 4-amino-3,5-dimethyl-benzaldehyde having a melting point of 75°-76° C.
Name
4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol
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Synthesis routes and methods II

Procedure details

To a solution of 2,4,6-trimethylaniline (29.8 g, 0.22 mol) in dioxane (300 mL) DDQ (49.9 g, 0.22 mol) is added. The brown suspension is stirred at rt for 18 h before it is filtered. The solvent of the filtrate is evaporated and the crude product is purified by CC on silica gel eluting with hexane:EA 1:1 to give 4-amino-3,5-dimethyl-benzaldehyde (5.0 g) as a beige solid; LC-MS: tR=0.78 min, [M+1]+=150.26.
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29.8 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BC Saunders, J Wodak - Tetrahedron, 1967 - Elsevier
Mesidine is a key “substrate” in investigating peroxidase action. The reaction is almost quantitative and a single crystalline product is obtained. Oxidations by the peroxidase system …
Number of citations: 6 www.sciencedirect.com
KY Lau, A Mayr, KK Cheung - Inorganica Chimica Acta, 1999 - Elsevier
The isocyanides CNC 6 H 2 R 2 -2,6-CHO-4 (1a–b) (a: R=Me; b: R=CHMe 2 ), react with hydroxylamine, 2-pyridylhydrazine, and formylhydrazide to form CNC 6 H 2 R 2 -2,6-CHNOH-4 (…
Number of citations: 142 www.sciencedirect.com
O Halter, J Spielmann, Y Kanai, H Plenio - Organometallics, 2019 - ACS Publications
The reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with 1,4-dioxane-2,3-diol provides the respective diimine 3, followed by ring closure with paraformaldehyde, resulting in the …
Number of citations: 11 pubs.acs.org
K Shaheen, A Saleh… - Egyptian Journal of …, 2020 - ejchem.journals.ekb.eg
When 2-aminoisoquinoline-1,3-(2H,4H)-dione (1a) or 2-phenylisoquinoline-1,3-(2H,4H)-dione (1b) was reacted with some of the aromatic aldehydes, derivatives 2a-e and 3a-e …
Number of citations: 4 ejchem.journals.ekb.eg
B Liedholm - Journal of the Chemical Society, Perkin Transactions 1, 1992 - pubs.rsc.org
Anilines unsubstituted at the 4-position react under mild conditions in Me2SO–HCl solvent (H+= 0.6 mol dm–3) to give substituted 4-aminobenzaldehydes in high yields; although …
Number of citations: 8 pubs.rsc.org
MS Mane, RS Balaskar, SN Gavade… - Chinese Chemical …, 2011 - Elsevier
The regiospecific oxidation of alkyl group of both sterically hindered and unhindered aromatic amine to corresponding carbonyl compound was done in aq. medium by using DDQ. The …
Number of citations: 1 www.sciencedirect.com
CS Poorker - 1983 - search.proquest.com
The fluorosulfuric acid treatment of certain oxiranes resulted in a new synthesis of the 1, 3, 2-dioxathiolane 2, 2-dioxide ring system. The formation of the heterocycle was dependant …
Number of citations: 3 search.proquest.com
E BE, EA Onoabedje, SA Egu, KG Akpomie
Number of citations: 0
BE Ezema, EA Onoabedje, SA Egu, KG Akpomie - 2017 - Scholar Research Library
Number of citations: 0

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